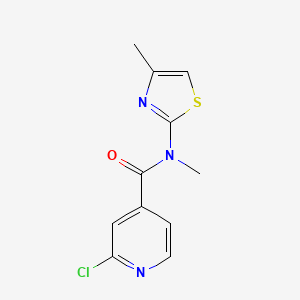![molecular formula C17H15N5O3 B2574670 ethyl 4-[3-(1H-1,2,3,4-tetrazol-1-yl)benzamido]benzoate CAS No. 484039-70-5](/img/structure/B2574670.png)
ethyl 4-[3-(1H-1,2,3,4-tetrazol-1-yl)benzamido]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[3-(1H-1,2,3,4-tetrazol-1-yl)benzamido]benzoate is a synthetic organic compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms. Tetrazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry and material science .
準備方法
The synthesis of ethyl 4-[3-(1H-1,2,3,4-tetrazol-1-yl)benzamido]benzoate typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using triethyl orthoformate and sodium azide, or through the reaction of primary alcohols or aldehydes with molecular iodine in the presence of ammonia.
Coupling Reaction: The tetrazole derivative is then coupled with an appropriate benzamido compound under suitable conditions to form the desired product.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability .
化学反応の分析
Ethyl 4-[3-(1H-1,2,3,4-tetrazol-1-yl)benzamido]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the nitrogen atoms.
Common reagents and conditions for these reactions include acidic or basic environments, solvents like acetonitrile or water, and temperatures ranging from room temperature to elevated temperatures depending on the reaction . Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Ethyl 4-[3-(1H-1,2,3,4-tetrazol-1-yl)benzamido]benzoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antibacterial, antifungal, antitumor, and anti-inflammatory activities.
Material Science: Tetrazole derivatives are used in the development of new materials with unique properties, such as high thermal stability and conductivity.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor-ligand interactions due to its ability to mimic carboxylic acids.
作用機序
The mechanism of action of ethyl 4-[3-(1H-1,2,3,4-tetrazol-1-yl)benzamido]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring’s electron-donating and electron-withdrawing properties allow it to stabilize electrostatic interactions and enhance binding affinity to biological targets . This interaction can inhibit enzyme activity or modulate receptor functions, leading to the compound’s observed biological effects .
類似化合物との比較
Ethyl 4-[3-(1H-1,2,3,4-tetrazol-1-yl)benzamido]benzoate can be compared with other tetrazole-containing compounds, such as:
1H-Tetrazole: A simpler tetrazole derivative used in various chemical reactions and as a building block for more complex compounds.
5-Phenyltetrazole: Known for its high acidity and use in the synthesis of metal complexes.
1,2,3-Triazoles: Another class of nitrogen-rich heterocycles with similar biological activities but different structural properties.
The uniqueness of this compound lies in its specific structure, which combines the tetrazole ring with a benzamido group, providing distinct chemical and biological properties .
特性
IUPAC Name |
ethyl 4-[[3-(tetrazol-1-yl)benzoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c1-2-25-17(24)12-6-8-14(9-7-12)19-16(23)13-4-3-5-15(10-13)22-11-18-20-21-22/h3-11H,2H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBFFBFXFLWDJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[1-(Prop-2-yn-1-yl)piperidine-4-carbonyl]-1-thia-4-azaspiro[5.5]undecane](/img/structure/B2574592.png)

![Methyl 2'-amino-1-benzyl-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2574596.png)
![rac-(3aR,7aR)-octahydro-1H-pyrrolo[3,4-c]pyridin-1-one hydrochloride, cis](/img/structure/B2574599.png)

![Methyl 4-[(4-bromophenyl)amino]-8-methylquinoline-2-carboxylate](/img/structure/B2574602.png)
![3-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline](/img/structure/B2574603.png)
![2-cyano-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2574604.png)
![5-(3-Chlorophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]pyrimidine](/img/structure/B2574605.png)
![2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile](/img/structure/B2574606.png)
![1-[(Furan-2-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea](/img/structure/B2574607.png)
![8-Methoxyspiro[2,4-dihydro-1H-naphthalene-3,2'-oxirane]](/img/structure/B2574608.png)
